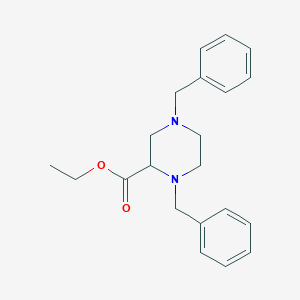
Ethyl 1,4-dibenzylpiperazine-2-carboxylate
概要
説明
Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a chemical compound with the molecular formula C21H26N2O2 . It is also known by other names such as BUTTPARK 32\04-68, ethyl 1,4-diphenethylpiperazine-2-carboxylate, 1,4-dibenzylpiperazine-2-carboxylicacidethylester, and 2-Piperazinecarboxylic acid, 1,4-bis (phenylMethyl)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 1,4-dibenzylpiperazine-2-carboxylate consists of a piperazine ring which is substituted at the 1 and 4 positions with benzyl groups . The piperazine ring is also substituted at the 2 position with a carboxylate group . The molecule has a total of 53 bonds, including 27 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 3 six-membered rings, 1 ester (aliphatic), and 2 tertiary amines (aliphatic) .
Physical And Chemical Properties Analysis
Ethyl 1,4-dibenzylpiperazine-2-carboxylate has a molecular weight of 338.44 . It has a predicted density of 1.130±0.06 g/cm3 and a predicted pKa of 5.88±0.10 . The boiling point of this compound is 200 °C .
科学的研究の応用
Cytostatic Activity in Cancer Cells
Ethyl 1,4-dibenzylpiperazine-2-carboxylate derivatives have been studied for their cytostatic activity, particularly in cancer research. A study by Eamvijarn et al. (2012) focused on compounds isolated from the fungus Neosartorya pseudofischeri, including a 1,4-diacetyl-2,5-dibenzylpiperazine derivative. This compound showed in vitro growth inhibitory activity in various cancer cell lines, displaying cytostatic effects rather than cytotoxicity. This suggests its potential as a novel chemical scaffold for developing anticancer cytostatic compounds (Eamvijarn et al., 2012).
Enzymatic Kinetic Resolution
In another application, ethyl 1,4-dibenzylpiperazine-2-carboxylate has been used in enzymatic processes. Kasture et al. (2005) explored its role as an intermediate compound in the production of doxazosin mesylate, a drug. They achieved kinetic resolution of the title compound to obtain its S-enantiomer, using a lipase-catalyzed transesterification reaction. This study highlights the compound's utility in the chiral synthesis of pharmaceuticals (Kasture et al., 2005).
Synthesis of Complex Molecules
Furthermore, Zhu et al. (2003) described the use of ethyl 2-methyl-2,3-butadienoate, a related compound, in a [4 + 2] annulation process with N-tosylimines. This resulted in the formation of highly functionalized tetrahydropyridines, demonstrating the compound's importance in complex molecular syntheses (Zhu et al., 2003).
Pharmaceutical Synthesis Processes
Ethyl 1,4-dibenzylpiperazine-2-carboxylate also plays a critical role in pharmaceutical synthesis. Fang et al. (2001) developed an efficient process for converting this compound into (S)-doxazosin mesylate, a key chiral intermediate. Their study provides insight into the practical applications of this compound in drug synthesis (Fang et al., 2001).
Safety And Hazards
Ethyl 1,4-dibenzylpiperazine-2-carboxylate is classified as an irritant . It has been assigned the GHS07 hazard symbol, with the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P271 (Use only outdoors or in a well-ventilated area) and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
特性
IUPAC Name |
ethyl 1,4-dibenzylpiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXWTUYDLQVOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-dibenzylpiperazine-2-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855625.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2855626.png)
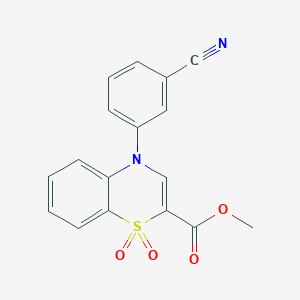
![4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2855633.png)
![3,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2855639.png)
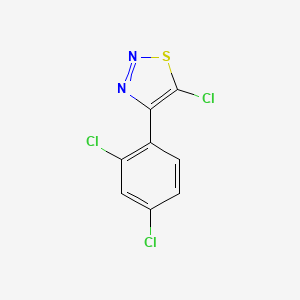
![(E)-4-(Dimethylamino)-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2855641.png)
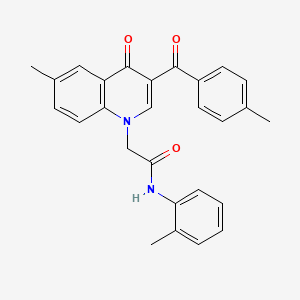
![7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2855643.png)
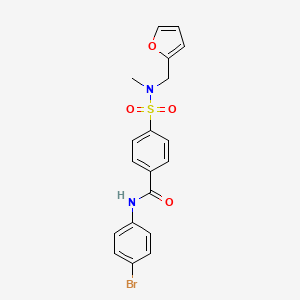
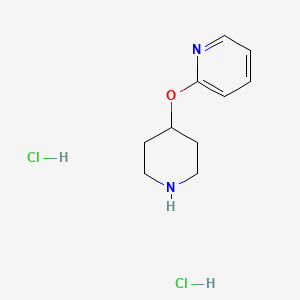
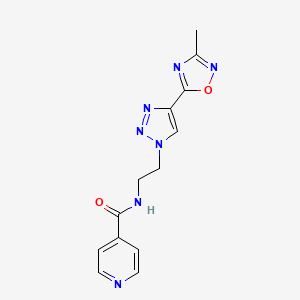
![1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B2855647.png)